molecular formula C12H26N2O2 B008368 Tert-butyl N-(7-aminoheptyl)carbamate CAS No. 99733-18-3

Tert-butyl N-(7-aminoheptyl)carbamate

Cat. No. B008368
CAS RN: 99733-18-3
M. Wt: 230.35 g/mol
InChI Key: DTJYPERGUPPXRU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl N-(7-aminoheptyl)carbamate and related compounds often involves chemoselective transformations of amino protecting groups, utilizing tert-butyldimethylsilyl carbamates derived from common amino protecting groups such as N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) (Sakaitani & Ohfune, 1990). Another approach to synthesizing tert-butyl carbamate derivatives involves starting from commercially available precursors through steps like acylation, nucleophilic substitution, and reduction, achieving high overall yields (Zhao et al., 2017).

Molecular Structure Analysis

Molecular structure analysis of tert-butyl N-(7-aminoheptyl)carbamate and similar compounds can be achieved through various spectroscopic techniques, including NMR and IR spectroscopy, as well as single-crystal X-ray diffraction studies. These analyses reveal the conformation and crystalline structure of the compounds, providing insight into their chemical behavior and reactivity (Kant, Singh, & Agarwal, 2015).

Chemical Reactions and Properties

Tert-butyl N-(7-aminoheptyl)carbamate undergoes various chemical reactions, including glycosylative transcarbamylation, which is an efficient transformation of tert-butyl carbamates to novel glycoconjugates. This reaction exhibits good tolerance to several common protecting groups, enabling the generation of unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Physical Properties Analysis

The physical properties of tert-butyl N-(7-aminoheptyl)carbamate, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different solvents and conditions. These properties are often determined experimentally through methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing valuable data for its application in synthetic chemistry.

Chemical Properties Analysis

The chemical properties of tert-butyl N-(7-aminoheptyl)carbamate, including reactivity, stability, and compatibility with various chemical reagents, are essential for its application in synthesis. Studies have shown that compounds like tert-butyl carbamates can act as intermediates for the asymmetric synthesis of amines, highlighting the versatility of tert-butyl N-(7-aminoheptyl)carbamate in organic synthesis (Ellman, Owens, & Tang, 2002).

Scientific Research Applications

  • Synthesis of Chiral Amino Carbonyl Compounds : It's used in synthesizing chiral amino carbonyl compounds, such as proline and phenylpropyl (Yang, Pan, & List, 2009).

  • N-methylation of Carbamate Derivatives : This compound plays a role in the N-methylation of carbamate derivatives of α amino acids (Easton, Kociuba, & Peters, 1991).

  • Preparation of Specific Ethoxy Ethanamine : It's used in preparing 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine (Wu, 2011).

  • Enantioselective Synthesis of Carbocyclic Analogues : An important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxy-ribonucleotides (Ober, Marsch, Harms, & Carell, 2004).

  • Access to Protected Amino Acids : It is beneficial for accessing protected amino acids through a mild and efficient one-pot Curtius rearrangement (Lebel & Leogane, 2005).

  • Use in Diels-Alder Reactions : The preparation of this compound is crucial for understanding the chemistry of 2-amidofurans, used in Diels-Alder reactions (Padwa, Brodney, & Lynch, 2003).

  • Potential in Organic Synthesis and Catalysis : Recognized for its potential applications in organic synthesis and catalysis (Kant, Singh, & Agarwal, 2015).

  • Preparation of α-Alkyl-α-aminosilanes : Used in metalation between nitrogen and silicon to prepare α-alkyl-α-aminosilanes (Sieburth, Somers, & O'hare, 1996).

  • Source of the MeNHCH2 Synthon : Acts as a source of the MeNHCH2 synthon, which can be hydrolyzed to produce functionalized carbamates (Guijarro, Ortiz, & Yus, 1996).

  • Assembly of 3-aminochromones : A versatile amidyl-radical precursor for assembling 3-aminochromones under mild conditions (Wang et al., 2022).

Safety And Hazards

The safety information for Tert-butyl N-(7-aminoheptyl)carbamate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . The hazard statements include H302, H312, and H332 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-(7-aminoheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-12(2,3)16-11(15)14-10-8-6-4-5-7-9-13/h4-10,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJYPERGUPPXRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-(7-aminoheptyl)carbamate

CAS RN

99733-18-3
Record name Heptane-1,7-diamine, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Connolly, SN Rao, D Fitzmaurice - The Journal of Physical …, 2000 - ACS Publications
This paper describes the preparation of an aqueous dispersion of electrostatically stabilized gold nanocrystals. It also describes the characterization of these nanocrystals by NMR, …
Number of citations: 79 pubs.acs.org
R Csuk, T Brezesinski, G Göthe, C Raschke… - … für Naturforschung B, 2005 - degruyter.com
A series of antiviral compounds consisting of an intercalating acridine derived part, a spacer region and a reactive EDTA-derived conjugate was synthesized in an easy sequence. …
Number of citations: 1 www.degruyter.com
GAN Quan - 2012 - core.ac.uk
Inspired by the amazing structural and functional diversity of biological macromolecules, chemists have been actively engaged in developing synthetic oligomers with well-defined …
Number of citations: 0 core.ac.uk

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